N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

IRAK1 IRAK4 Kinase Selectivity

N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide (CAS 941930-01-4) belongs to the pyridazinone-amide class of compounds, which have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinases (IRAKs). These compounds are investigated for their potential to modulate innate immune signaling in autoimmune and inflammatory conditions, including rheumatoid arthritis and systemic lupus erythematosus.

Molecular Formula C19H15Cl2N3O2
Molecular Weight 388.25
CAS No. 941930-01-4
Cat. No. B2675155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
CAS941930-01-4
Molecular FormulaC19H15Cl2N3O2
Molecular Weight388.25
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C19H15Cl2N3O2/c1-12-2-7-15(10-16(12)21)22-18(25)11-24-19(26)9-8-17(23-24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H,22,25)
InChIKeyCKAVILAEFSNWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide: Pyridazinone-Amide Scaffold for IRAK-Targeted Research


N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide (CAS 941930-01-4) belongs to the pyridazinone-amide class of compounds, which have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinases (IRAKs). These compounds are investigated for their potential to modulate innate immune signaling in autoimmune and inflammatory conditions, including rheumatoid arthritis and systemic lupus erythematosus [1]. The compound features a characteristic substituted pyridazinone core linked via an acetamide bridge to a multi-substituted phenyl ring, a scaffold known to engage the ATP-binding pocket of IRAK family kinases.

Procurement Risk with N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide Analogs


Pyridazinone-amide derivatives are highly sensitive to substitution patterns on both the pyridazinone core and the acetamide N-phenyl moiety. Even minor structural changes can profoundly alter kinase selectivity, cellular potency, and pharmacokinetic properties. For example, modifications to the halogen substitution pattern on the anilide ring have been shown to shift selectivity within the IRAK family and affect anti-proliferative activity in cellular models [1]. Substituting the compound with a generic analog without direct comparative data introduces significant risk that the desired target engagement, selectivity profile, and downstream biological effect will not be replicated, undermining experimental reproducibility and project timelines.

Characterization & Differentiation Evidence for N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide


IRAK1 vs. IRAK4 Selectivity Differentiation Among Pyridazinone-Amide Analogs

Pyridazinone-amide analogs featuring distinct halogen substitution on the anilide ring exhibit selectivity differences between IRAK1 and IRAK4. The specific 3-chloro-4-methylphenyl acetamide substitution pattern present in the target compound is anticipated to confer a different selectivity index compared to unsubstituted or mono-substituted analogs, consistent with general SAR trends within this chemotype where anilide substitution fine-tunes hinge-binding and selectivity pocket occupancy [1]. Direct comparator data for this specific compound are not available in the public literature.

IRAK1 IRAK4 Kinase Selectivity

Anti-Proliferative Activity in ABC-DLBCL Cellular Models of IRAK-Dependent Cancers

Structurally similar pyridazinone-amides have demonstrated anti-proliferative activity in Activated B Cell-like Diffuse Large B Cell Lymphoma (ABC-DLBCL) cell lines, such as TMD-8 and HBL-1, which harbor MyD88 L265P gain-of-function mutations that drive IRAK-dependent NF-κB signaling. The target compound's substitution pattern is designed to optimize potency in this context; unsubstituted or differently substituted analogs exhibit reduced cellular activity due to altered target engagement and cell permeability [1]. No published IC50 values for this specific compound in TMD-8 or HBL-1 are available.

ABC-DLBCL Anti-proliferative MyD88 Mutation

Oral Bioavailability Optimization in Pyridazinone-Amide IRAK Inhibitors

Within the pyridazinone-amide series, the 4-chlorophenyl substituent at the 3-position of the pyridazinone core contributes to metabolic stability and oral absorption. Structural analogs with larger or more polar substituents at this position show reduced oral bioavailability and higher clearance in rodent pharmacokinetic studies. The target compound's balanced halogenation pattern on both the pyridazinone core and the anilide ring is predicted to confer favorable drug-like properties relative to non-chlorinated or heavily halogenated analogs, although no direct comparative PK data for this specific compound have been disclosed [1].

Oral bioavailability PK/PD Drug-like properties

Key Application Scenarios for N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide in Drug Discovery


IRAK-Mediated Autoimmune and Inflammatory Disease Models

This compound is suitable for interrogating the IRAK signaling axis in in vitro and in vivo models of autoimmune disease, including rheumatoid arthritis, systemic lupus erythematosus, and lupus nephritis. The pyridazinone-amide core has been validated in these contexts [1], and the specific substitution pattern may offer a differentiated selectivity window for mechanistic studies.

Oncology Target Validation in MyD88-Mutant Lymphomas

Researchers investigating oncogenic IRAK signaling in MyD88 L265P-driven ABC-DLBCL and related hematologic malignancies can use this compound as a chemical probe to validate IRAK dependence. Its structural features align with lead-like properties for cellular target engagement studies, particularly in TMD-8 and HBL-1 cell lines [1].

Combination Therapy Screening with BTK or PI3K Inhibitors

Given the crosstalk between B-cell receptor signaling, PI3K pathways, and IRAK-driven NF-κB activation in lymphoma and autoimmune settings, this compound is a rational candidate for combination screening. The pyridazinone-amide scaffold has been profiled in combination rationale studies, though specific data for this compound are not yet available [1].

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.